2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole

Description

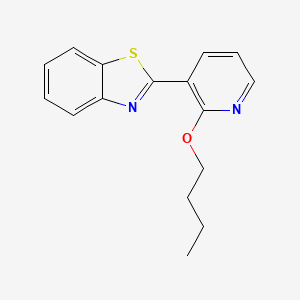

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-butoxypyridin-3-yl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-2-3-11-19-15-12(7-6-10-17-15)16-18-13-8-4-5-9-14(13)20-16/h4-10H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUSXHLKAQRRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Butoxypyridin 3 Yl 1,3 Benzothiazole

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole allows for the logical disassembly of the molecule into simpler, commercially available, or readily synthesizable starting materials. The primary disconnections are centered around the formation of the 1,3-benzothiazole ring and the functionalization of the pyridine (B92270) moiety.

The most logical disconnection is at the C2-carbon of the benzothiazole (B30560), which is attached to the pyridine ring. This bond is typically formed in the final stages of the synthesis via a cyclocondensation reaction. This leads to two key precursors: a functionalized pyridine derivative and a substituted aminothiophenol.

Identification of Key Precursors for the 1,3-Benzothiazole Core

The 1,3-benzothiazole core is a bicyclic aromatic heterocycle. Its retrosynthesis points to 2-aminobenzenethiol as the fundamental building block. This precursor contains the necessary amine and thiol functionalities ortho to each other on a benzene (B151609) ring, primed for cyclization with an appropriate electrophilic partner to form the thiazole (B1198619) ring.

Table 1: Key Precursors for the 1,3-Benzothiazole Core

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|

Strategic Functionalization of the Pyridine Ring System

The pyridine portion of the target molecule is 2-butoxy-3-substituted. A strategic disconnection of the bond between the pyridine C3-carbon and the benzothiazole C2-carbon suggests a 3-functionalized 2-butoxypyridine (B1266424) as the second key precursor. The functional group at the 3-position needs to be an electrophilic carbon, such as an aldehyde or a carboxylic acid derivative, to react with the nucleophilic amine and thiol of 2-aminobenzenethiol. Therefore, 2-butoxy-3-formylpyridine or 2-butoxy-3-carbonyl chloride are logical synthetic targets.

Table 2: Key Pyridine Precursors

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2-Butoxy-3-formylpyridine |  |

Provides the 2-butoxypyridine moiety and the aldehyde functionality for cyclocondensation. |

Introduction of the Butoxy Moiety

The butoxy group at the C2-position of the pyridine ring is an important structural feature. This ether linkage is typically formed via a nucleophilic aromatic substitution reaction. A common strategy involves the reaction of a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with sodium butoxide. This reaction is generally efficient and provides a straightforward method for introducing the butoxy side chain.

Direct Synthesis of the 1,3-Benzothiazole Ring System from Precursors

The formation of the 1,3-benzothiazole ring is a cornerstone of this synthesis. This is most commonly achieved through a cyclocondensation reaction involving 2-aminobenzenethiol and a suitable carbonyl-containing compound.

Cyclocondensation Reactions of 2-Aminobenzenethiol Derivatives.researchgate.netekb.egresearchgate.net

The reaction between 2-aminobenzenethiol and an aldehyde or a carboxylic acid derivative is a widely employed and versatile method for the synthesis of 2-substituted-1,3-benzothiazoles. researchgate.netekb.egresearchgate.net The reaction proceeds through the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzothiazole ring. ekb.eg

The condensation of 2-aminobenzenethiol with an aldehyde, such as 2-butoxy-3-formylpyridine, typically occurs under acidic or neutral conditions and often requires an oxidizing agent to facilitate the final aromatization step. ekb.eg Various oxidizing agents can be employed, including air, hydrogen peroxide, or potassium permanganate.

Alternatively, the reaction with a carboxylic acid derivative, like 2-butoxy-3-carbonyl chloride, proceeds readily to form an amide intermediate. This intermediate can then be induced to cyclize, often under thermal or acidic conditions, to form the benzothiazole ring. This method can be advantageous as it does not always require an external oxidant.

Table 3: Representative Cyclocondensation Reactions for 1,3-Benzothiazole Synthesis

| Electrophilic Partner | Reaction Conditions | Product | Typical Yield (%) |

|---|---|---|---|

| Aldehyde | Ethanol (B145695), reflux, air oxidation | 2-Substituted-1,3-benzothiazole | 70-90 |

| Carboxylic Acid | Polyphosphoric acid, 150 °C | 2-Substituted-1,3-benzothiazole | 65-85 |

The choice between using an aldehyde or a carboxylic acid derivative as the precursor depends on the availability of the starting materials and the desired reaction conditions. Both routes provide effective means to construct the this compound scaffold.

Catalyst-Free and Environmentally Conscious Methodologies

In recent years, the principles of green chemistry have spurred the development of synthetic routes that minimize waste and avoid the use of toxic materials. For the synthesis of 2-substituted benzothiazoles, including analogs of this compound, several catalyst-free and environmentally friendly methods have emerged.

One prominent strategy involves the condensation of 2-aminothiophenols with aldehydes in an air/dimethyl sulfoxide (B87167) (DMSO) oxidant system. organic-chemistry.orgthieme-connect.com This approach is operationally simple, proceeds without the need for a metal catalyst, and utilizes air as the terminal oxidant. organic-chemistry.orgthieme-connect.com The reaction tolerates a wide array of functional groups on both the aldehyde and the 2-aminothiophenol (B119425), providing the desired benzothiazole products in good to excellent yields. organic-chemistry.org The mild conditions and avoidance of toxic byproducts make this a cost-effective and attractive alternative to traditional methods. organic-chemistry.org

Other green methodologies employ reusable catalysts or benign reaction media. For instance, silica (B1680970) sulfuric acid has been used as an efficient and recyclable catalyst for the one-pot synthesis of 2-substituted benzothiazoles from aromatic aldehydes and o-aminothiophenol at room temperature. researchgate.net Microwave-assisted synthesis, often performed without any catalyst in a mixture of ethanol and water, provides a rapid and high-yield pathway to these compounds. indexcopernicus.com Such methods significantly reduce reaction times and energy consumption, aligning with the goals of sustainable chemistry. indexcopernicus.compharmacyjournal.in Furthermore, solvent-free "melt" reactions and the use of ionic liquids as recyclable catalysts represent other eco-friendly strategies that offer high yields and easy product isolation. mdpi.comgrowingscience.com

Below is a table summarizing various environmentally conscious approaches for the synthesis of 2-arylbenzothiazole scaffolds.

| Method | Reactants | Conditions | Key Advantages |

| Air/DMSO Oxidation | 2-Aminothiophenol, Aryl Aldehyde | Air, DMSO, 60 °C | Catalyst-free, uses air as oxidant, broad substrate scope. organic-chemistry.orgthieme-connect.com |

| Silica Sulfuric Acid | o-Aminothiophenol, Aromatic Aldehyde | Methanol, Room Temp. | Reusable catalyst, mild conditions, short reaction times. researchgate.net |

| Microwave Irradiation | o-Aminothiophenol, Aldehyde | Ethanol:Water, 65W, 5 min | Catalyst-free, rapid reaction, high yields. indexcopernicus.com |

| Ionic Liquid Catalysis | 2-Aminothiophenol, Aldehyde | 80-120 °C, Solvent-free | Recyclable non-toxic catalyst, high yields. mdpi.com |

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules like this compound. These methods often proceed under mild conditions with high selectivity and functional group tolerance. nih.govmdpi.com

Palladium-Mediated C-S and C-N Bond Formation

Palladium catalysts are exceptionally effective in promoting the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, which are crucial steps in the synthesis of the benzothiazole core. A key strategy involves the intramolecular cyclization of thiobenzanilides through a C-H functionalization/C-S bond formation process. researchgate.netacs.orgnih.gov

This reaction typically employs a catalytic system consisting of a palladium(II) salt, often in conjunction with a copper(I) co-catalyst and an additive like tetrabutylammonium (B224687) bromide (Bu4NBr). acs.orgnih.govacs.org The palladium catalyst facilitates the activation of an ortho C-H bond on the aniline (B41778) ring of the thiobenzanilide (B1581041) substrate, leading to the formation of a palladacycle intermediate. Subsequent reductive elimination forms the critical C-S bond, yielding the benzothiazole ring system. researchgate.net This methodology is valued for its high yields and broad tolerance of various substituents on the aromatic rings. acs.org

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of benzothiazoles. mdpi.com One general method involves the intramolecular cyclization of ortho-haloanilides. organic-chemistry.org This process is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, where oxidative addition of the copper catalyst to the carbon-halogen bond is the rate-determining step. organic-chemistry.org The use of ligands such as 1,10-phenanthroline (B135089) can accelerate the reaction. organic-chemistry.org

Another versatile copper-catalyzed approach is the condensation of 2-aminobenzenethiols with a variety of nitriles. acs.org This method is applicable to a wide range of substrates and provides excellent yields of the corresponding 2-substituted benzothiazoles. acs.org Additionally, copper catalysts enable one-pot, three-component reactions, for example, between 2-iodoanilines, aldehydes, and a sulfur source like elemental sulfur powder, often in benign solvents like water. researchgate.net

The following table outlines key features of palladium- and copper-catalyzed cyclization methods.

| Catalyst System | Precursors | General Mechanism | Advantages |

| Palladium(II)/Copper(I) | Thiobenzanilides | C-H functionalization / Intramolecular C-S bond formation. researchgate.netnih.gov | High yields, good functional group tolerance. acs.org |

| Copper(I) Iodide / Ligand | ortho-Haloanilides | Intramolecular C-S cross-coupling via oxidative insertion. organic-chemistry.org | Milder conditions, suitable for parallel synthesis. organic-chemistry.org |

| Copper Catalyst | 2-Aminobenzenethiols, Nitriles | Condensation/Cyclization | Wide substrate scope, excellent yields. acs.org |

Oxidative Cyclization Strategies

Oxidative cyclization is a common and powerful strategy for constructing the benzothiazole ring. These reactions typically involve the condensation of a 2-aminothiophenol with a suitable coupling partner, followed by an oxidation step that closes the thiazole ring.

The reaction of 2-aminothiophenol with aldehydes is a classic example. The initial condensation forms a benzothiazoline (B1199338) intermediate, which is then oxidized to the aromatic benzothiazole. pharmacyjournal.in A variety of oxidants can be employed. As mentioned previously, molecular oxygen from the air in a DMSO system serves as a green and readily available oxidant. organic-chemistry.orgthieme-connect.com Other systems, such as hydrogen peroxide with hydrochloric acid (H₂O₂/HCl), are also highly effective, leading to excellent yields in short reaction times. mdpi.commdpi.com

Molecular iodine is another widely used and efficient promoter for the oxidative cyclization of thioamides or the condensation product of 2-aminothiophenol and aldehydes. organic-chemistry.orgpublish.csiro.auresearchgate.net These reactions are often high-yielding and proceed under mild conditions. publish.csiro.au The versatility of oxidative cyclization allows for the synthesis of a broad spectrum of 2-substituted benzothiazoles from readily available starting materials. rsc.org

Functionalization and Derivatization of the Pyridine Moiety

The pyridine ring in this compound is a key component that can be modified to tune the compound's properties. The functionalization of pyridine rings is a well-established area of organic chemistry, offering numerous possibilities for derivatization.

Regioselective Introduction of the Butoxy Group

The introduction of the butoxy group at the C2 position of the pyridine ring is a critical step in the synthesis of the target molecule. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The synthesis would likely start with a pyridine precursor that has a suitable leaving group, such as a halogen (e.g., chlorine or bromine), at the 2-position.

The reaction involves treating the 2-halopyridine derivative with sodium butoxide, generated by reacting butanol with a strong base like sodium hydride. The butoxide anion then acts as a nucleophile, displacing the halide at the electron-deficient C2 position of the pyridine ring to form the desired 2-butoxy-substituted product. The regioselectivity is controlled by the initial placement of the leaving group on the pyridine scaffold.

Cross-Coupling Reactions for Pyridine Ring Functionalization

The functionalization of the pyridine ring in a molecule such as this compound is a key step in creating analogues with diverse properties. The electron-deficient nature of the pyridine ring, further influenced by the butoxy and benzothiazole substituents, dictates the feasible cross-coupling strategies. Palladium-catalyzed reactions are the most prominent methods for C-C and C-N bond formation on pyridine scaffolds.

For the target molecule, functionalization would likely target the C-4, C-5, and C-6 positions of the pyridine ring, assuming the starting material is a suitably halogenated precursor (e.g., 2-butoxy-3-(1,3-benzothiazol-2-yl)-5-bromopyridine).

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. To introduce a new aryl or alkyl group at a specific position on the pyridine ring, a halogenated derivative of this compound would be reacted with a corresponding boronic acid or boronate ester. The butoxy group at the C-2 position is an electron-donating group, which can influence the reactivity of the pyridine ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Halogenated 2-Alkoxypyridine Substrate

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These palladium catalysts are widely effective for a range of aryl halides and boronic acids. |

| Ligand | (If using PdCl₂) dppf, SPhos, XPhos | Bulky, electron-rich phosphine (B1218219) ligands stabilize the palladium center and promote efficient oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to activate the boronic acid. The choice of base can significantly impact the reaction yield. |

| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common, as it helps to dissolve both the organic substrate and the inorganic base. |

| Temperature | 80-120 °C | Elevated temperatures are typically necessary to drive the catalytic cycle. |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines. To introduce an amino group onto the pyridine ring of the target molecule, a halogenated precursor would be coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

Table 2: General Conditions for Buchwald-Hartwig Amination on a Halogenated 2-Alkoxypyridine

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common palladium precursors for forming the active Pd(0) catalyst in situ. |

| Ligand | BINAP, Xantphos, BrettPhos | Bidentate and bulky monodentate phosphine ligands are crucial for preventing catalyst decomposition and facilitating the C-N bond-forming reductive elimination step. |

| Base | NaOt-Bu, KOt-Bu, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are typically used to prevent catalyst deactivation. |

| Temperature | 80-110 °C | Thermal energy is needed to overcome the activation barriers of the catalytic steps. |

Optimization of Reaction Conditions and Process Chemistry for Scalability in Research

The transition from a laboratory-scale synthesis to a scalable process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

Solvent Effects and Reaction Medium Selection

The choice of solvent is critical as it affects solubility, reaction rate, and product isolation. For the synthesis of this compound, which likely involves the condensation of 2-butoxy-3-pyridinecarboxaldehyde with 2-aminothiophenol or a related cross-coupling strategy, a solvent screening would be essential.

Table 3: Solvent Screening Considerations

| Solvent Class | Examples | Potential Impact |

| Aprotic Polar | DMF, DMSO, Acetonitrile | Good solvating power for polar reactants and intermediates. Can accelerate reaction rates but may be difficult to remove. |

| Ethers | THF, Dioxane, 2-MeTHF | Commonly used in cross-coupling reactions. 2-MeTHF is considered a greener alternative to THF. |

| Aromatic Hydrocarbons | Toluene, Xylene | Often used in condensation reactions where water removal is necessary (e.g., via a Dean-Stark trap). |

| Alcohols | Ethanol, Isopropanol | Can act as both solvent and reagent in some cases. Generally considered greener solvent choices. |

Temperature and Pressure Optimization

Temperature has a profound effect on reaction kinetics, with higher temperatures generally leading to faster rates. However, elevated temperatures can also promote side reactions and decomposition. An optimization study would involve running the reaction at various temperatures to find the optimal balance between reaction time and product purity. Pressure is typically less of a variable unless gaseous reagents are involved or if the reaction is performed above the solvent's boiling point in a sealed vessel.

Catalyst Screening and Loading Optimization

For syntheses involving cross-coupling reactions, the choice of catalyst and ligand is paramount. A screening of different palladium precursors and phosphine ligands would be performed to identify the most active and selective system. Once the optimal catalyst system is identified, the catalyst loading would be minimized to reduce costs without significantly impacting the reaction efficiency and completion time. This is a critical step for developing a commercially viable process.

Table 4: Catalyst Loading Optimization Strategy

| Catalyst Loading (mol%) | Expected Outcome |

| 1-2 | Initial screening to establish feasibility. |

| 0.1-0.5 | Optimization to reduce cost while maintaining good yield and reaction time. |

| <0.1 | Target for a highly efficient and economically viable process. |

Novel Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods.

One-Pot Multicomponent Reactions (MCRs)

A multicomponent reaction for the synthesis of this compound would be highly desirable as it would combine multiple synthetic steps into a single operation, reducing waste and saving time. A plausible MCR could involve the reaction of a 2-butoxypyridine precursor, a source for the C3-benzothiazole unit, and other reagents in a single pot. While a specific MCR for this target is not documented, the general principle of MCRs is to design a reaction sequence where the product of one step is the substrate for the next, without the need for intermediate isolation and purification. For instance, a one-pot synthesis could potentially involve the formation of the benzothiazole ring followed by a cross-coupling reaction to attach the pyridine moiety, all within the same reaction vessel.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. scielo.brnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like benzothiazoles. The typical reaction involves the condensation of a 2-aminothiophenol with a suitable aldehyde or carboxylic acid derivative. Under microwave irradiation, this cyclocondensation is often completed in minutes rather than hours. bohrium.comias.ac.in

The key advantages of this approach include a dramatic reduction in reaction time, which can be up to 25 times faster than conventional methods, and an increase in product yield of 12% to 20%. scielo.br For instance, a one-pot synthesis of 2-aryl-1,3-benzothiazoles using phenyl(diacetoxy)iodane (PIFA) as an oxidant in ethanol under microwave irradiation at 80°C was completed in just 15 minutes, affording good to excellent yields. bohrium.com In another solvent-free approach, 2-substituted benzothiazoles were synthesized over NaY zeolite, a reusable solid support and catalyst, using microwave energy. This highlights the method's alignment with green chemistry principles by minimizing solvent use and allowing for catalyst recycling.

Table 1: Examples of Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles

| Reactant 1 | Reactant 2 | Conditions | Time (min) | Yield (%) | Reference |

| 2-Aminothiophenol | p-Anisaldehyde | PIFA, Ethanol, 80°C, MW | 15 | 80 | bohrium.com |

| 2-Aminothiophenol | Benzaldehyde | Amberlite IR-120, MW | 5 | 95 | lookchem.com |

| 2-Mercaptobenzothiazole | Hydrazine Hydrate | NaY Zeolite, Solvent-free, MW | 7 | - | |

| 2-Aminothiophenol | Hydroxy aromatic aldehydes | Ethanol, MW | 3-5 | 82-95 | scielo.br |

Mechanochemical Approaches (Ball Milling)

Mechanochemistry, particularly through ball milling, represents a highly efficient and environmentally benign strategy for organic synthesis. mdpi.com This solvent-free technique utilizes mechanical energy to induce chemical reactions between solid-state reactants, thereby eliminating the need for potentially toxic and difficult-to-remove solvents. rsc.orgresearchgate.net For the synthesis of 2-aryl benzothiazoles, mechanochemical agitation via a simple mortar and pestle or a mechanical ball mill is sufficient to drive the condensation and subsequent cyclization of 2-aminothiophenol with various aldehydes. rsc.org

The salient features of this approach include the potential for catalyst-free reactions, clean reaction profiles, the absence of complex work-up steps, high yields, and short reaction times. rsc.org In one reported method, various 2-aryl benzothiazoles were synthesized in high yields simply by grinding the reactants together at room temperature. rsc.org Other studies have employed reusable catalysts, such as zinc oxide nanoparticles (ZnO NPs), which facilitated the synthesis of 2-substituted benzothiazoles in 30 minutes with yields ranging from 79–91%. mdpi.com The use of mechanical force can create materials with distinct features like high defect concentrations, which can enhance catalytic performance. nih.gov

Table 2: Examples of Mechanochemical Synthesis of Benzothiazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Time (min) | Yield (%) | Reference |

| 2-Aminothiophenol | Aromatic Aldehydes | Mortar & Pestle, Catalyst-free | - | High | rsc.org |

| 2-Aminothiophenol | Aromatic Aldehydes | Ball Milling, ZnO NPs | 30 | 79-91 | mdpi.com |

| 2-Aminothiophenol | Aromatic benzoyl chlorides | Solvent-free, Room Temp. | 3 | Excellent | researchgate.net |

Catalyst Recycling and Sustainability Metrics

A central tenet of green chemistry is the development of sustainable processes, which includes the ability to recycle catalysts and minimize waste. Modern synthetic methods for benzothiazoles often incorporate these principles. For example, in microwave-assisted synthesis, solid catalysts like NaY zeolite have been successfully used and recovered for subsequent reactions after simple washing and drying. Similarly, ZnO nanoparticles used in the mechanochemical synthesis of benzothiazoles were reportedly reused for up to five cycles without significant loss of activity. mdpi.com Another protocol using sulfated tungstate (B81510) as a catalyst for ultrasound-assisted synthesis also demonstrated excellent catalyst recyclability. researchgate.net

To quantify the environmental impact of a chemical process, several sustainability metrics have been developed, with Atom Economy and the Environmental Factor (E-factor) being the most prominent. tudelft.nlnih.gov

Atom Economy measures the efficiency with which reactant atoms are incorporated into the final desired product. tudelft.nl

E-factor is defined as the total mass of waste generated per unit mass of product. A lower E-factor signifies less waste and a greener process. nih.gov

While specific E-factor or Process Mass Intensity (PMI) calculations for the synthesis of this compound are not available in the reviewed literature, the described methodologies inherently improve these metrics. Microwave-assisted synthesis reduces energy consumption, and solvent-free mechanochemical methods drastically cut down on solvent waste, which is a primary contributor to the high E-factors typically seen in the fine chemical and pharmaceutical industries. researchgate.netmdpi.com By avoiding hazardous solvents and enabling catalyst reuse, these modern approaches represent a significant step towards more sustainable chemical manufacturing. bohrium.comqub.ac.uk

Advanced Spectroscopic and Structural Characterization Techniques for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole, a suite of 1D and 2D NMR experiments would be employed to establish the complete atomic connectivity and stereochemistry.

1D NMR (¹H, ¹³C) for Backbone Connectivity and Substituent Identification

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their relative proximity through spin-spin coupling. The butoxy group would be identifiable by its characteristic signals: a triplet for the terminal methyl group, two multiplets for the internal methylene (B1212753) groups, and a triplet for the methylene group attached to the pyridine (B92270) ring's oxygen atom. The aromatic protons of the benzothiazole (B30560) and pyridine rings would appear in the downfield region, with their specific chemical shifts and coupling constants providing crucial information about their positions on the rings.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. The butoxy group's carbons would appear in the upfield region, while the aromatic and heteroaromatic carbons of the benzothiazole and pyridine moieties would be found further downfield. The quaternary carbons, such as the one at the junction of the two rings, would also be identified.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4' (Benzothiazole) | 7.90-8.10 | d | 8.0 |

| H-5' (Benzothiazole) | 7.40-7.60 | t | 7.5 |

| H-6' (Benzothiazole) | 7.30-7.50 | t | 7.5 |

| H-7' (Benzothiazole) | 7.85-8.05 | d | 8.0 |

| H-4 (Pyridine) | 8.30-8.50 | dd | 4.8, 1.5 |

| H-5 (Pyridine) | 7.20-7.40 | dd | 7.5, 4.8 |

| H-6 (Pyridine) | 8.10-8.30 | dd | 7.5, 1.5 |

| -OCH₂- (Butoxy) | 4.30-4.50 | t | 6.5 |

| -OCH₂CH₂ - (Butoxy) | 1.70-1.90 | m | - |

| -CH₂CH₂ CH₃ (Butoxy) | 1.40-1.60 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2' (Benzothiazole) | 165-170 |

| C-3a' (Benzothiazole) | 152-155 |

| C-4' (Benzothiazole) | 121-124 |

| C-5' (Benzothiazole) | 125-128 |

| C-6' (Benzothiazole) | 124-127 |

| C-7' (Benzothiazole) | 121-124 |

| C-7a' (Benzothiazole) | 133-136 |

| C-2 (Pyridine) | 162-165 |

| C-3 (Pyridine) | 120-123 |

| C-4 (Pyridine) | 138-141 |

| C-5 (Pyridine) | 118-121 |

| C-6 (Pyridine) | 147-150 |

| -OC H₂- (Butoxy) | 68-71 |

| -OCH₂C H₂- (Butoxy) | 30-33 |

| -CH₂C H₂CH₃ (Butoxy) | 18-21 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the butoxy chain and within the aromatic spin systems of the pyridine and benzothiazole rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting the butoxy group to the pyridine ring and the pyridine ring to the benzothiazole ring through the C-C bond, and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. This can help to determine the preferred conformation of the molecule, for instance, the spatial relationship between the butoxy group and the adjacent protons on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming that the synthesized compound has the correct atomic composition. For the molecular formula C₁₆H₁₆N₂OS, the expected exact mass would be calculated and compared to the experimental value.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 285.1056 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

In tandem MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the butoxy group, cleavage of the bond between the pyridine and benzothiazole rings, and fragmentation within the butoxy chain. Analyzing these pathways provides strong corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic rings and the aliphatic butoxy group.

C=N and C=C stretching vibrations from the pyridine and benzothiazole rings.

C-O stretching from the ether linkage of the butoxy group.

C-S stretching associated with the thiazole (B1198619) ring.

The fingerprint region of the spectrum (below 1500 cm⁻¹) would contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N Stretch (Pyridine/Thiazole) | 1580-1650 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Ether) | 1200-1270 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral molecules, its absolute stereochemistry. While a crystal structure for this compound itself is not currently reported in publicly accessible literature, analysis of related benzothiazole derivatives demonstrates the power of this technique.

For a suitable single crystal of the target compound or its derivatives, X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and torsion angles. This data reveals the planarity of the benzothiazole and pyridine ring systems and the spatial orientation of the butoxy substituent.

For example, the crystal structure of a related compound, (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile, was determined to belong to the triclinic P-1 space group. researchgate.net Such analysis for this compound would provide crucial insights into intermolecular interactions in the solid state, such as π-π stacking or hydrogen bonding, which govern the material's physical properties.

Table 1: Representative Crystallographic Data for a Benzothiazole Derivative (Note: Data is for (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile as a representative example)

| Parameter | Value |

| Chemical Formula | C₁₅H₉N₃S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5737(5) |

| b (Å) | 12.0958(4) |

| c (Å) | 12.2705(7) |

| α (°) | 64.083(5) |

| β (°) | 80.907(4) |

| γ (°) | 82.800(4) |

| Volume (ų) | 1259.44(11) |

| Source: De Gruyter researchgate.net |

Advanced Chromatographic and Separation Science Techniques

Chromatographic methods are indispensable for the purification and analysis of this compound, its intermediates, and potential derivatives.

The parent compound, this compound, is achiral and therefore does not form enantiomers. However, should a chiral center be introduced into the molecule through derivatization (e.g., modification of the butoxy group or substitution on the rings to create a stereocenter), the resulting enantiomers would require separation and analysis to determine enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this purpose. The choice of CSP and mobile phase is critical for achieving separation. For benzothiazole derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. researchgate.netmdpi.com A typical approach involves screening various chiral columns and mobile phase systems (normal phase, reversed phase, or polar organic) to find the optimal conditions for resolving the two enantiomers. researchgate.net For instance, the chiral separation of benzothiazole derivatives of amino acids has been successfully achieved using capillary zone electrophoresis with cyclodextrin-based systems, demonstrating a viable method for analyzing chiral analogs. nih.gov

The synthesis of 2-substituted benzothiazoles, including this compound, often results in a crude mixture containing the desired product, unreacted starting materials, and byproducts. mdpi.comnih.gov Preparative column chromatography is a fundamental and essential technique for isolating and purifying the target compound on a larger scale than analytical chromatography. mdpi.comresearchgate.net

In this technique, the crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase) of appropriate polarity is then passed through the column. Components of the mixture separate based on their differential adsorption to the silica gel and solubility in the mobile phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure product, which are then combined and concentrated. This method is crucial for obtaining high-purity samples of this compound required for subsequent research and characterization. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 2 2 Butoxypyridin 3 Yl 1,3 Benzothiazole

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are at the forefront of molecular modeling, enabling the detailed investigation of molecular structures and electronic properties. DFT methods, particularly with functionals like B3LYP, are widely used for their balance of computational cost and accuracy in studying organic molecules like benzothiazole (B30560) derivatives. scirp.org

The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For a molecule like 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole, which contains several rotatable single bonds (particularly in the butoxy group and between the pyridine (B92270) and benzothiazole rings), conformational analysis is crucial.

This analysis involves systematically rotating flexible dihedral angles to identify various stable conformers and determine their relative energies. For instance, in a study of related phenyl-substituted benzothiazoles, conformational analysis was performed by varying the dihedral angle between the benzothiazole and phenyl rings in 30° increments to identify the most stable spatial arrangements. mdpi.com Such calculations reveal that the planarity or non-planarity of the molecule can significantly influence its electronic properties and biological activity. The axial conformation is often preferred in 2-substituted piperazines, a finding that helps explain binding preferences in pharmaceutically relevant cases. nih.gov

Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions. Quantum chemical calculations provide several descriptors for this purpose.

Charge Distribution: Natural Bond Orbital (NBO) analysis is used to calculate the distribution of atomic charges throughout the molecule. This reveals which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). In benzothiazole derivatives, the nitrogen and sulfur atoms of the thiazole (B1198619) ring are typically regions of negative charge. researchgate.net

Molecular Electrostatic Potential (MEP) Surface: The MEP surface provides a visual representation of the charge distribution. It is color-coded to show regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. rsc.org In studies of benzothiazole, the region around the thiazole nitrogen atom typically shows a large negative potential (red zone), identifying it as a primary nucleophilic site. scirp.org The MEP map is a useful tool for predicting reactive sites for electrophilic and nucleophilic reactions as well as hydrogen-bonding interactions. researchgate.net

| Property | Description | Application to Benzothiazoles |

| Charge Distribution | Calculates the partial charge on each atom. | Identifies electron-rich nitrogen and sulfur atoms and electron-poor carbons, predicting sites of reaction. |

| Dipole Moment | Measures the net molecular polarity. | Indicates the molecule's potential for polar interactions and solubility. Benzothiazole derivatives are generally polar. scirp.org |

| MEP Surface | Visualizes the electrostatic potential on the electron density surface. | Maps nucleophilic (negative potential, red) and electrophilic (positive potential, blue) regions, guiding predictions of intermolecular interactions. scirp.org |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO/LUMO Energies: The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level. mdpi.commdpi.com

In studies of benzothiazole derivatives, the HOMO is often distributed across the entire conjugated system, while the LUMO may be localized on the benzothiazole moiety or an acceptor group. researchgate.netnih.gov The introduction of electron-donating or electron-withdrawing substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. mdpi.commdpi.com For example, a study on various 2-substituted benzothiazoles showed that electron-withdrawing groups like -CF3 lowered the ΔE value, indicating increased reactivity. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-SCH3_BTH | - | - | 0.1841 | scirp.org |

| 2-OH_BTH | - | - | 0.2058 | scirp.org |

| Benzothiazole Derivative 2 | - | - | 4.62 | mdpi.com |

| Benzothiazole Derivative 3 | - | - | 4.64 | mdpi.com |

| Benzothiazole Derivative 4 | - | - | 4.46 | mdpi.commdpi.com |

| Benzothiazole Derivative 5 | - | - | 4.73 | mdpi.com |

Computational chemistry can elucidate the pathways of chemical reactions by identifying intermediates and calculating the energy barriers of transition states. This is particularly useful for understanding the synthesis of complex molecules like 2-substituted benzothiazoles.

Common synthetic routes to this class of compounds include the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. pharmacyjournal.innih.gov Theoretical studies can model these reaction steps, calculating the energies of reactants, products, and transition states. By mapping the reaction coordinate, chemists can determine the most energetically favorable pathway, rationalize product formation, and optimize reaction conditions. For example, mechanistic studies can reveal the role of catalysts or the sequence of bond-forming and bond-breaking events, such as the cyclization step that forms the thiazole ring. researchgate.net

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical 1H and 13C NMR chemical shifts. These calculated values, when compared with experimental data, can confirm the proposed molecular structure. scielo.org.za

IR Spectra: Calculations can predict the vibrational frequencies corresponding to infrared (IR) absorption bands. By analyzing the vibrational modes, each calculated peak can be assigned to specific bond stretches, bends, or torsions (e.g., C=N stretch, C-H bend). scielo.org.zaresearchgate.net This helps in the interpretation of experimental FT-IR spectra. For instance, the characteristic C=N stretching vibration in the benzothiazole ring is often observed around 1640 cm-1. researchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). mdpi.com These calculations predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, which typically correspond to π→π* or n→π* transitions within the conjugated system. scielo.org.zadergipark.org.tr The HOMO→LUMO transition is often the primary contributor to the longest wavelength absorption band. scielo.org.za

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding interactions in a simulated environment.

For a compound like this compound, MD simulations could be used to:

Explore its conformational flexibility in different solvents.

Study its interaction with biological macromolecules, such as enzymes or receptors. Recent studies have used MD simulations to investigate how novel benzothiazole derivatives bind to and inhibit proteins like the LasR protein in P. aeruginosa, confirming the stability of the ligand within the binding site over hundreds of nanoseconds. nih.gov

Simulate its aggregation behavior or partitioning between different phases.

These simulations provide a dynamic picture that complements the static information from quantum chemical calculations, offering a more complete understanding of the molecule's behavior in realistic systems. biointerfaceresearch.com

Conformational Landscape Exploration in Solvents and Biological Environments

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to explore the potential energy surface of the molecule. researchgate.net A systematic search, varying the dihedral angles of rotatable bonds, can identify low-energy, stable conformers. The environment plays a critical role in conformational preference. In vacuum, intramolecular forces dominate. However, in solvents (e.g., water, DMSO) or the hydrophobic pocket of a protein, intermolecular interactions can stabilize or destabilize certain conformations. mdpi.com

For instance, studies on the structurally related 2-pyridin-3-yl-benzo[d] rsc.orgbiointerfaceresearch.comoxazin-4-one derivatives have utilized software like HYPERCHEM and MOPAC to perform conformational searches using force fields (MM+) and semi-empirical methods (AM1, PM6). researchgate.net A similar approach for this compound would involve rotating the C-O bond of the butoxy group and the C-C bond between the heterocyclic rings to map the energy landscape. The polarity of the solvent would influence the orientation of the butoxy chain; in aqueous environments, conformations that shield the hydrophobic alkyl chain might be favored, whereas in a nonpolar biological environment like a lipid membrane or a hydrophobic binding pocket, an extended conformation might be prevalent.

Table 1: Hypothetical Conformational Analysis of the Pyridine-Benzothiazole Dihedral Angle This table illustrates the principle of a dihedral scan, showing how relative energy changes with the rotation around the bond connecting the two aromatic rings. Actual values would be determined by specific computational methods.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformational Stability |

| 0 | 5.8 | Sterically hindered (eclipsed) |

| 30 | 1.5 | Partially staggered |

| 60 | 0.0 | Most stable (staggered) |

| 90 | 1.2 | Partially eclipsed |

| 120 | 3.5 | Eclipsed with side chain |

| 180 | 0.5 | Stable (anti-periplanar) |

Ligand-Target Interaction Dynamics (Theoretical)

While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the ligand and its target protein behave and interact in a simulated physiological environment. nih.gov

An MD simulation of the this compound-protein complex would begin with the lowest energy docked pose. The complex would be solvated in a water box with appropriate ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, several key parameters are analyzed:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and the ligand from their initial positions. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues, identifying which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein residues over time, highlighting the most persistent and crucial interactions for binding affinity. For the target compound, the pyridine nitrogen and the benzothiazole nitrogen are potential hydrogen bond acceptors.

MD simulations on related benzothiazole derivatives have been used to confirm the stability of docked poses and to understand the structural requirements for potent inhibition of targets like the p56lck enzyme. biointerfaceresearch.com Such studies can reveal subtle conformational changes in the protein or ligand that are critical for biological function but are missed by static docking methods.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a cornerstone of structure-based drug design, used to screen virtual libraries and to understand the molecular basis of ligand-target recognition.

Prediction of Binding Modes to Protein Targets (e.g., enzymes, receptors)

Docking studies on various benzothiazole derivatives have shown their potential to bind to a wide range of protein targets, including protein kinases, DNA gyrase, and urease. biointerfaceresearch.comscielo.brresearchgate.net For this compound, the binding mode would be dictated by its distinct structural features.

A typical docking protocol involves preparing the 3D structure of the target protein (often from the Protein Data Bank) and the ligand. The ligand is then placed into the defined binding site of the protein, and a scoring function is used to evaluate the fitness of different binding poses.

Based on studies of analogous compounds, the following interactions could be predicted: researchgate.netscielo.br

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor with donor residues like lysine (B10760008) or serine in a protein's active site.

π-π Stacking: The planar benzothiazole and pyridine ring systems can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The butoxy chain provides a significant hydrophobic character, allowing it to interact favorably with nonpolar pockets within the binding site, potentially burying itself away from the aqueous solvent.

Table 2: Predicted Binding Interactions of this compound in a Hypothetical Kinase Active Site

| Ligand Moiety | Interacting Residue (Example) | Interaction Type |

| Pyridine Nitrogen | Lysine (LYS) 72 | Hydrogen Bond |

| Benzothiazole Ring | Phenylalanine (PHE) 145 | π-π Stacking |

| Butoxy Chain | Leucine (LEU) 130, Valine (VAL) 55 | Hydrophobic Interaction |

| Pyridine Ring | Tyrosine (TYR) 146 | π-π Stacking |

Binding Affinity Prediction and Scoring Function Evaluation

A key goal of molecular docking is to estimate the binding affinity of a ligand for its target, often expressed as a docking score. f1000research.com Scoring functions are mathematical models that approximate the free energy of binding (ΔG_bind). A more negative score typically indicates a more favorable binding interaction.

Various scoring functions are available, such as GlideScore, ChemPLP, and GoldScore, each with different algorithms and parameterizations. biointerfaceresearch.comscielo.br These functions evaluate factors like:

Electrostatic Interactions: Favorable interactions between charged or polar groups.

Van der Waals Interactions: Based on shape complementarity.

Solvation Effects: The energy cost of removing the ligand and the binding site from the solvent.

Internal Energy: The strain energy of the ligand in its bound conformation.

While scoring functions are powerful for ranking compounds within a congeneric series, their ability to predict absolute binding affinities is often limited. Therefore, results are typically used for comparative purposes, such as prioritizing virtual screening hits or comparing the predicted affinity of a novel compound to that of a known inhibitor. Studies on benzothiazole derivatives have shown a good correlation between docking scores and experimentally determined antimicrobial or anticancer activity. researchgate.net

Table 3: Hypothetical Docking Scores and Energy Components for this compound Against Various Targets

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Contributing Energy Term |

| p56lck Kinase (1QPC) | -9.8 | Electrostatic |

| DNA Gyrase (3G75) | -8.5 | Van der Waals |

| Urease (4H9M) | -7.9 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Biological Interactions or Reactivity (for series of related compounds)

A QSAR model is a mathematical equation that relates molecular descriptors to a specific biological endpoint, such as inhibitory concentration (IC₅₀) or binding affinity (Kᵢ). allsubjectjournal.com The development of a QSAR model for a series of 2-(2-alkoxypyridin-3-yl)-1,3-benzothiazole analogues would involve several steps:

Data Set Selection: A series of compounds with experimentally measured biological activity is compiled. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power).

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking a subset of the most relevant descriptors to the biological activity. chula.ac.th

Model Validation: The model's statistical quality and predictive ability are rigorously tested using metrics like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and by predicting the activity of the test set compounds. allsubjectjournal.com

QSAR studies on benzothiazole derivatives have successfully identified key structural features responsible for their anticancer and anthelmintic activities. chula.ac.thallsubjectjournal.com For example, a model might reveal that increasing hydrophobicity at one position and adding an electron-withdrawing group at another position enhances biological activity. Such models provide valuable guidance for designing new, more potent compounds within the series before committing to chemical synthesis. dmed.org.ua

Table 4: Example of a Predictive QSAR Model for a Series of Benzothiazole Analogues This table presents a hypothetical QSAR equation and the descriptors that might be found significant for predicting antibacterial activity.

| Parameter | Description |

| QSAR Equation | pMIC = 0.75 * ClogP - 0.21 * TPSA + 1.5 * (LUMO) + 3.2 |

| pMIC | Negative logarithm of the Minimum Inhibitory Concentration |

| ClogP | Calculated LogP (a measure of hydrophobicity) |

| TPSA | Topological Polar Surface Area |

| LUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Statistical Validation | r² = 0.85, q² = 0.78 |

Identification of Key Molecular Descriptors Influencing Theoretical Activity

In the computational evaluation of this compound and related compounds, several key molecular descriptors are analyzed to predict their theoretical activity. These descriptors, derived from quantum chemical calculations, provide insights into the molecule's electronic structure, stability, and reactivity.

One of the most fundamental sets of descriptors comes from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive and kinetically less stable, as electrons can be more easily excited to a higher energy state. mdpi.com

For a series of benzothiazole derivatives studied using density functional theory (DFT), the HOMO-LUMO energy gap was found to be influenced by the nature of substituents on the ring system. mdpi.com For instance, compounds with strongly electron-withdrawing groups, such as trifluoromethyl (-CF3), exhibited a lower energy gap, indicating higher reactivity. Conversely, derivatives with electron-donating or less-perturbing substituents had a higher energy gap, suggesting greater stability. mdpi.com

Other important reactivity descriptors that can be calculated from HOMO and LUMO energies include:

Ionization Potential (I): Related to the HOMO energy, it represents the energy required to remove an electron.

Electron Affinity (A): Related to the LUMO energy, it signifies the energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. mdpi.comscirp.org

These descriptors collectively provide a quantitative basis for comparing the theoretical activity of different benzothiazole-pyridine derivatives and for understanding how structural modifications, such as the butoxy group and the pyridine nitrogen's position in this compound, might influence its electronic properties and potential biological interactions.

Table 1: Illustrative Molecular Descriptors for a Series of Benzothiazole Derivatives

| Compound | Substituent | HOMO (eV) | LUMO (eV) | ΔE (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| 1 | p-methylphenyl | -6.23 | -1.52 | 4.71 | 2.355 | 3.82 |

| 2 | p-chlorophenyl | -6.41 | -1.79 | 4.62 | 2.31 | 4.41 |

| 3 | p-methoxyphenyl | -5.98 | -1.34 | 4.64 | 2.32 | 3.79 |

| 4 | m,m-di(trifluoromethyl)phenyl | -6.78 | -2.32 | 4.46 | 2.23 | 5.43 |

| 5 | phenyl | -6.29 | -1.56 | 4.73 | 2.365 | 3.90 |

This table is generated based on data from a computational study on substituted benzothiazole derivatives to illustrate the concept of molecular descriptors. The values are representative and not specific to this compound. mdpi.com

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are powerful tools in modern drug discovery, enabling the efficient exploration of chemical space and the identification of promising lead compounds. For a molecule like this compound, these approaches can be theoretically applied to explore its potential as a scaffold for designing new therapeutic agents.

The design of a chemical library based on the benzothiazole-pyridine scaffold is a key step in exploring the structure-activity relationships (SAR) of this class of compounds. The goal is to create a diverse set of molecules that systematically probe the effects of different substituents at various positions on the core structure. For the this compound scaffold, key points of diversification would include:

Modification of the butoxy group: Varying the length and branching of the alkyl chain or replacing it with other alkoxy or functional groups to explore the impact on lipophilicity and steric interactions.

Substitution on the pyridine ring: Introducing various substituents (e.g., halogens, alkyl, nitro, amino groups) at the available positions on the pyridine ring to modulate electronic properties and potential hydrogen bonding interactions.

Diversity analysis is then employed to ensure that the designed library covers a wide range of chemical properties. This is often achieved by calculating various molecular descriptors (e.g., molecular weight, logP, topological polar surface area, number of hydrogen bond donors/acceptors) and using clustering or other computational methods to select a representative and non-redundant set of compounds for synthesis and screening. Such an approach has been utilized in the design and synthesis of libraries of benzothiazole derivatives to explore their antimicrobial activities. nih.gov

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, positive/negative ionizable groups) that a molecule must possess to interact with a specific biological target.

For this compound, a theoretical pharmacophore model could be developed based on a set of known active molecules that target a particular protein. The key features of the benzothiazole-pyridine scaffold that might contribute to a pharmacophore model include:

Aromatic rings: The benzothiazole and pyridine rings can participate in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen bond acceptors: The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors.

Hydrophobic features: The butoxy group provides a significant hydrophobic region that can interact with nonpolar pockets in a binding site.

By aligning a set of active compounds and identifying common features, a 3D pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound databases to identify novel molecules that fit the pharmacophore and are therefore likely to be active. For instance, pharmacophore modeling has been successfully applied to identify benzothiazole derivatives as potential inhibitors of specific enzymes. researchgate.net A well-defined pharmacophore model can also guide the rational design of new derivatives with improved potency and selectivity.

Table 2: Potential Pharmacophoric Features of the this compound Scaffold

| Feature Type | Potential Origin in the Molecule |

| Aromatic Ring (AR) | Benzene (B151609) ring of the benzothiazole |

| Aromatic Ring (AR) | Pyridine ring |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the pyridine ring |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the thiazole ring |

| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the butoxy group |

| Hydrophobic (HY) | Butyl chain of the butoxy group |

| Hydrophobic (HY) | Benzothiazole ring system |

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Derivatization Strategies of the 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole Core

Systematic derivatization involves the methodical alteration of different parts of the lead compound to probe the chemical space around it. This strategy helps identify which functional groups are essential for activity and which can be modified to enhance desired properties.

The 2-butoxy group on the pyridine (B92270) ring is a key feature that significantly influences the molecule's lipophilicity and ability to fit into hydrophobic pockets of target proteins. Variations in this chain are a primary strategy for modulating activity.

Studies on analogous heterocyclic compounds have demonstrated that the length of an alkoxy chain can markedly influence biological potency. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of the alkoxy substituent was a critical determinant of mu-opioid receptor (MOR) agonism. The ethoxy analogue (etonitazene) was found to be the most potent, while derivatives with shorter (methoxy) or longer (butoxy) chains exhibited lower potency. nih.gov This suggests an optimal chain length exists for fitting into the receptor's binding site. Increasing or decreasing the carbon chain from the four-carbon butoxy group could similarly fine-tune the biological activity of this compound.

Branching of the alkyl chain, such as replacing the n-butoxy group with an isobutoxy or sec-butoxy group, introduces steric bulk. This can affect the molecule's conformation and its ability to bind. Research on other molecular scaffolds has shown that increasing the branching of ester side chains can alter potency by modifying both lipophilicity and molecular geometry. mdpi.com

Heteroatom substitution, such as replacing a methylene (B1212753) (CH₂) group in the butoxy chain with an oxygen (forming an ether linkage) or a nitrogen atom, can introduce new hydrogen bonding capabilities and alter the chain's flexibility and polarity. Such changes can profoundly impact binding affinity and selectivity.

Table 1: Predicted Impact of Butoxy Chain Modifications on Activity

| Modification Type | Example Modification | Predicted Effect on Properties | Potential Impact on Biological Activity |

|---|---|---|---|

| Chain Length | Ethoxy or Propoxy instead of Butoxy | Decreases lipophilicity, reduces chain flexibility. | May increase or decrease potency depending on the size of the target's hydrophobic pocket. nih.gov |

| Branching | Isobutoxy or sec-Butoxy | Increases steric bulk, may slightly alter lipophilicity. | Can improve binding by filling a specific pocket or decrease it due to steric hindrance. mdpi.com |

| Heteroatom Substitution | Replacing a CH₂ with O or NH | Increases polarity, introduces H-bond donor/acceptor sites. | Could form new, favorable interactions with the target protein, potentially increasing affinity. |

The introduction of electron-withdrawing groups (EWGs), such as halogens (F, Cl, Br) or a nitro group (NO₂), or electron-donating groups (EDGs), like methyl (CH₃) or methoxy (B1213986) (OCH₃), at other positions on the pyridine ring can alter the electron density of the entire heterocyclic system. Studies on various benzothiazole (B30560) derivatives have shown that the presence of EWGs often enhances biological activities like anti-inflammatory or antibacterial effects. sci-hub.se For example, in studies of epibatidine (B1211577) analogs, a fluoro substitution on the pyridine ring resulted in a significant increase in binding affinity for certain nicotinic receptor subtypes. nih.gov

Positional isomerism is also critical. Moving the benzothiazole group from the 3-position to the 4-position of the pyridine ring, for instance, would drastically change the molecule's geometry, affecting how it is presented to its biological target.

Table 2: Influence of Pyridine Ring Substituents on Activity

| Modification | Position on Pyridine Ring | Example Substituent | Observed Effect in Analogous Systems |

|---|---|---|---|

| Electron-Withdrawing Group | Positions 4, 5, or 6 | -F, -Cl, -NO₂ | Generally increases biological activity. sci-hub.se Can enhance binding affinity and selectivity. nih.gov |

| Electron-Donating Group | Positions 4, 5, or 6 | -CH₃, -OCH₃ | Can show weak or moderate activity compared to EWGs. sci-hub.se |

| Positional Isomerism | Benzothiazole at C-4 | N/A | Alters molecular shape, which would fundamentally change the binding mode and likely the activity profile. |

The benzothiazole ring itself offers numerous positions for substitution, with the C-6 position being a particularly common site for modification in drug discovery programs. benthamscience.com Altering this part of the molecule can impact everything from target binding to metabolic stability.

Halogenation is a frequently used strategy. The introduction of a chlorine atom at the C-5 position, as seen in 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]acetamide derivatives, has been explored for antiproliferative activity. mdpi.com Similarly, SAR studies have revealed that the presence of electron-withdrawing groups like halogens on the benzothiazole ring can increase anti-inflammatory activity. sci-hub.se

Alkylation and the introduction of heteroatoms can also be beneficial. A methoxy group (-OCH₃) at the C-6 position of the benzothiazole moiety was found to be essential for the antiproliferative activity in one series of tubulin inhibitors, indicating a critical interaction with the biological target. sci-hub.se Conversely, substituting the benzothiazole ring with bulky groups may lead to a decrease in activity if they cause steric clashes within the binding site.

Correlation of Structural Features with Molecular Interaction Profiles

The ultimate goal of SAR studies is to understand how specific structural changes translate into changes in molecular interactions at the target site. This involves correlating functional groups with binding affinity, selectivity, and the adoption of a bioactive conformation.

The affinity of a ligand for its receptor is determined by the sum of all intermolecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular docking studies on related benzothiazole inhibitors have provided valuable insights into these interactions.

For example, in a series of benzothiazole-based PI3Kβ inhibitors, the terminal pyridine ring was found to form a crucial hydrogen bond with an aspartate residue (ASP803) in the protein's C-helix, which enhanced potency. mdpi.com This highlights the potential for the pyridine ring in the this compound scaffold to act as a key hydrogen bond acceptor. The benzothiazole nucleus itself can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine, or hydrophobic interactions with residues like isoleucine, anchoring the molecule in the binding site. mdpi.com

Substituents directly influence these interactions. A hydroxyl or amine group added to one of the rings could introduce a new hydrogen bond donor/acceptor. A trifluoromethyl group could engage in electrostatic or hydrophobic interactions. nih.gov The selectivity of a compound for one target over another often arises from subtle differences in the amino acid composition of the binding sites, which a specific substituent might exploit. For instance, a bulkier substituent may be accommodated in one receptor but not another, leading to selective binding.

Table 3: Correlation of Structural Elements with Specific Molecular Interactions

| Structural Feature | Type of Interaction | Example from Analogous Systems | Effect on Binding Profile |

|---|---|---|---|

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Forms H-bond with Aspartate (ASP) residues. mdpi.com | Increases binding affinity and potency. |

| Benzothiazole Ring System | π-π Stacking / Hydrophobic | Interacts with aromatic or aliphatic residues (e.g., Isoleucine). mdpi.com | Anchors the ligand in the binding pocket. |

| Halogen Substituent (e.g., -Cl, -F) | Electrostatic / Halogen Bonding | Can interact with electron-rich areas of the binding site. | Enhances affinity and can improve selectivity. nih.gov |

| Alkoxy Chain (e.g., Butoxy) | Hydrophobic | Occupies hydrophobic pockets within the target. nih.gov | Contributes significantly to binding affinity; optimal length is key. |

For a molecule to bind effectively, it must adopt a specific three-dimensional arrangement, known as the bioactive conformation. The inherent flexibility or rigidity of a molecule, governed by its rotatable bonds and steric constraints, determines its ability to achieve this conformation.

The butoxy chain, with its multiple single bonds, introduces a degree of flexibility. While this allows the chain to adapt to the shape of a hydrophobic pocket, too much flexibility can be entropically unfavorable upon binding. Modifications like branching or introducing double bonds can restrict this conformational freedom.

Rational Design Principles for New Derivatives

The rational design of novel derivatives of this compound would be guided by established principles that have proven successful for other benzothiazole-containing compounds. These strategies aim to optimize the therapeutic potential by enhancing potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug design used to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. nih.gov In the context of this compound, this could involve replacing the benzothiazole, pyridine, or even the butoxy group with other chemical moieties that preserve the key pharmacophoric features required for biological activity. The goal is to discover new chemical entities with improved properties, such as enhanced metabolic stability or novel intellectual property positions. nih.gov

Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. cambridgemedchemconsulting.com For the this compound scaffold, potential bioisosteric replacements could include:

Replacement of the butoxy group: This could be substituted with other alkoxy groups of varying chain lengths or branching, or with bioisosteres such as thioethers or alkylamines to probe the impact on lipophilicity and target engagement.

Modification of the pyridine ring: The nitrogen atom's position could be altered, or the ring could be replaced with other five- or six-membered heterocycles like pyrimidine (B1678525), pyrazine, or thiophene (B33073) to explore different hydrogen bonding patterns and electronic properties.

Alterations to the benzothiazole core: The benzene (B151609) portion of the benzothiazole could be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic character of the ring system. Alternatively, the entire benzothiazole moiety could be replaced by other bicyclic heteroaromatic systems such as benzoxazole, benzimidazole, or indole. nih.gov

A hypothetical application of these principles to the this compound scaffold is presented in the table below, illustrating potential modifications and their intended effects.

| Original Fragment | Potential Bioisosteric Replacement/Scaffold Hop | Rationale |

| Benzothiazole | Benzoxazole, Benzimidazole, Indole | To explore alternative hydrogen bonding interactions and electronic properties while maintaining a similar bicyclic core structure. |